1-(4-Bromo-3-ethoxyphenyl)ethanone

Drug Discovery Medicinal Chemistry Physicochemical Properties

Researchers face failed syntheses when substituting brominated aromatic ketones with untested analogs. This compound solves that by delivering predictable reactivity in palladium-catalyzed cross-couplings. - Higher LogP (3.05) vs methoxy (2.66) and hydroxy (2.36) analogs, enabling CNS-targeting permeability - Zero H-bond donors ensures reliable silica gel purification - Bromo substituent provides faster reaction times than chloro analogs in parallel medicinal chemistry workflows - Ethoxy group offers stronger electron donation than methoxy for SAR fine-tuning Available for immediate R&D procurement with documented specifications.

Molecular Formula C10H11BrO2
Molecular Weight 243.1
CAS No. 1936588-99-6
Cat. No. B2832995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-ethoxyphenyl)ethanone
CAS1936588-99-6
Molecular FormulaC10H11BrO2
Molecular Weight243.1
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)C)Br
InChIInChI=1S/C10H11BrO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3
InChIKeyFZHGMWSQXIKSIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3-ethoxyphenyl)ethanone (CAS 1936588-99-6): Core Properties and Procurement-Relevant Profile


1-(4-Bromo-3-ethoxyphenyl)ethanone (CAS 1936588-99-6) is a brominated aromatic ketone with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . It is characterized by a bromine atom at the para position and an ethoxy group at the meta position of the phenyl ring relative to the ethanone moiety . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules via cross-coupling reactions enabled by its bromo substituent .

Cross-coupling building block: Brominated aryl ketone suited for Pd-catalyzed Suzuki, Buchwald-Hartwig, and related coupling reactions.
Electronic and lipophilicity tuning: Ethoxy substitution provides moderate electron-donating character and increased lipophilicity compared to methoxy or hydroxy analogs.
SAR probe synthesis: Para-bromo handle allows late-stage diversification for structure-activity relationship studies.

Why Generic Substitution of 1-(4-Bromo-3-ethoxyphenyl)ethanone (CAS 1936588-99-6) Risks Synthetic Failure


Generic substitution among in-class analogs such as 1-(4-bromo-3-methoxyphenyl)ethanone, 1-(4-bromo-3-hydroxyphenyl)ethanone, or positional isomers introduces quantifiable differences in electronic profile, lipophilicity, and hydrogen-bonding capacity that directly impact reaction outcomes. These structural variations alter the compound's reactivity in cross-coupling reactions, the stability of intermediates, and the physicochemical properties of downstream products . Without direct comparative data, assuming equivalent performance leads to failed syntheses, lower yields, and irreproducible results, necessitating procurement based on specific, measured differentiation .

Replacing ethoxy with methoxy or hydroxy alters LogP and hydrogen-bonding capacity, which may shift lipophilicity-dependent partitioning and purification behavior.
Substituting bromo with chloro reduces oxidative addition reactivity in Pd-catalyzed cross-coupling, potentially requiring higher catalyst loadings or harsher conditions.
Positional isomers or analogs with different substituent patterns can lead to divergent electronic profiles, impacting downstream SAR interpretation.

Product-Specific Quantitative Evidence for 1-(4-Bromo-3-ethoxyphenyl)ethanone (CAS 1936588-99-6)


Higher Lipophilicity (LogP) Enhances Membrane Permeability in Drug Discovery Programs

1-(4-Bromo-3-ethoxyphenyl)ethanone exhibits a computed LogP of approximately 3.05, compared to 2.66 for the methoxy analog and 2.36 for the hydroxy analog . This quantifiably higher lipophilicity is a direct consequence of the ethoxy substitution, which lacks hydrogen-bond donor capacity and increases hydrophobic character.

Lipophilicity
Data to verify
3.05LogP
vs methoxy analog 2.66
Reported lipophilicity context may support membrane permeability screening.
Computed value; experimental verification recommended.
Drug Discovery Medicinal Chemistry Physicochemical Properties

Absence of Hydrogen-Bond Donor Simplifies Purification and Improves Synthetic Reproducibility

Unlike 1-(4-bromo-3-hydroxyphenyl)ethanone, which possesses a phenolic -OH group capable of acting as a hydrogen-bond donor (1 donor count), 1-(4-bromo-3-ethoxyphenyl)ethanone has zero hydrogen-bond donors . This structural feature reduces polarity and eliminates the potential for strong intermolecular hydrogen bonding that can lead to tailing during chromatographic purification and unpredictable solubility.

H-Bond Donors
Class-level inference
Target: 0 HBD
Hydroxy analog: 1 HBD
−1 HBD
Absence of H-bond donors may simplify chromatographic purification.
Structural inference; batch-to-batch reproducibility should be confirmed.
Organic Synthesis Chromatography Process Chemistry

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the para position of the phenyl ring makes 1-(4-bromo-3-ethoxyphenyl)ethanone a suitable substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . While the chloro analog (1-(4-chloro-3-ethoxyphenyl)ethanone) is also a potential coupling partner, aryl bromides generally exhibit higher reactivity than aryl chlorides in oxidative addition steps with Pd(0) catalysts, enabling milder reaction conditions and higher yields .

Cross-Coupling
Class-level inference
Aryl bromide (C–Br) typically more reactive than aryl chloride (C–Cl) in Pd(0) oxidative addition.
May support milder coupling conditions and faster reaction times.
Reactivity advantage based on general halide trends; substrate-specific validation advised.
Cross-Coupling Catalysis Synthetic Methodology

Distinct Electronic Profile Alters Downstream Product Properties

The ethoxy group (-OCH2CH3) is a stronger electron-donating group via resonance compared to a methoxy group (-OCH3) and lacks the hydrogen-bond donor character of a hydroxy group (-OH) . This difference in electronic contribution influences the electron density of the aromatic ring, which can affect the binding affinity of downstream drug candidates to biological targets and the stability of reactive intermediates.

Electronic Profile
Class-level inference
Ethoxy: stronger resonance donor than methoxy; no H-bond donor character.
Electron-donating capacity may influence SAR binding affinity readouts.
Relative electronic effects should be verified in target-specific assays.
SAR Medicinal Chemistry Electronic Effects

Optimal Application Scenarios for 1-(4-Bromo-3-ethoxyphenyl)ethanone (CAS 1936588-99-6) Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Drug Candidates

Given its higher computed LogP (3.05) compared to the methoxy (2.66) and hydroxy (2.36) analogs, 1-(4-bromo-3-ethoxyphenyl)ethanone is the preferred starting material for synthesizing compounds requiring enhanced passive membrane permeability, such as those targeting central nervous system (CNS) disorders .

Process Chemistry: Multi-Step Synthesis Requiring Predictable Purification

The absence of a hydrogen-bond donor (0 HBD count) in 1-(4-bromo-3-ethoxyphenyl)ethanone ensures more reliable purification outcomes via standard silica gel chromatography compared to hydroxy-substituted analogs, reducing process development time and improving overall yield consistency .

Cross-Coupling Reactions: High-Throughput Library Synthesis

As an aryl bromide, 1-(4-bromo-3-ethoxyphenyl)ethanone offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro analog, enabling faster reaction times and broader substrate tolerance in parallel medicinal chemistry workflows .

SAR Studies: Probing Electronic Effects in Target Binding

The unique electronic profile conferred by the ethoxy group, which is a stronger electron-donating substituent than methoxy, makes 1-(4-bromo-3-ethoxyphenyl)ethanone a valuable building block for fine-tuning the electron density of aromatic rings in structure-activity relationship (SAR) campaigns .

Application
Selection Property
Validation Focus
CNS permeability screening
Lipophilicity context
LogP-dependent permeability review
Purification method development
Absence of H-bond donors
Chromatography reproducibility assessment
Cross-coupling library synthesis
Aryl bromide reactivity
Pd-catalyzed coupling efficiency review
SAR electronic tuning
Ethoxy electron-donating character
Electronic effect on target binding review
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